1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a γ-lactam core with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- 5-position: A 2-fluorophenyl group, contributing to lipophilicity and electronic effects via fluorine’s electronegativity.
- 3-hydroxy group: A critical pharmacophore for hydrogen bonding and metal coordination .
Synthetic routes typically involve cyclization of substituted aldehydes or ketones with amine precursors under basic or catalytic conditions, as seen in analogous compounds (e.g., yields ranging from 9% to 63% depending on substituent reactivity) .
Properties
Molecular Formula |
C26H29FN2O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O4/c1-5-15-33-18-11-12-19(17(2)16-18)24(30)22-23(20-9-6-7-10-21(20)27)29(26(32)25(22)31)14-8-13-28(3)4/h5-7,9-12,16,23,30H,1,8,13-15H2,2-4H3/b24-22+ |
InChI Key |
PWQTTYHAYCCQAE-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Melting Points : Bulky groups (e.g., tert-butyl in Compound 20) correlate with higher melting points (>260°C), likely due to improved crystal packing. Fluorinated analogs (Compounds 23, 25) show lower melting points, possibly due to disrupted symmetry .
- Yield Variations : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 25) reduce yields (9%), likely due to steric hindrance during cyclization .
Spectroscopic and Computational Comparisons
- NMR Analysis: Substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) alter chemical shifts. For example, fluorophenyl groups induce downfield shifts in aromatic protons compared to non-fluorinated analogs .
- Molecular Descriptors: Van der Waals volume and electronic parameters (e.g., Hammett σ) vary significantly with substituents like dimethylamino (basic) vs. trifluoromethoxy (electron-withdrawing), impacting solubility and bioavailability .
Crystallographic and Software Tools
- Programs like SHELXTL and ORTEP-3 enable precise structural determination, particularly for analyzing steric effects of substituents (e.g., allyloxy vs. ethoxy) .
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests diverse biological activities, particularly in the context of neuropharmacology and drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.57 g/mol. The presence of a dimethylamino group, a fluorophenyl moiety, and a hydroxyl group indicates potential interactions with neurotransmitter systems.
Research indicates that compounds with similar structures often interact with serotonin and dopamine transporters. The biological activity of this compound may involve:
- Inhibition of Reuptake : Similar to other antidepressants, it may inhibit the reuptake of serotonin (5-HT) and dopamine (DA), enhancing their availability in synaptic clefts.
- Binding Affinity : Studies have shown that structural modifications can significantly alter binding affinities to serotonin and dopamine transporters, suggesting that this compound may exhibit similar behavior .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Neuropharmacological Studies :
- A study investigated the effects of structurally similar compounds on dopamine transporter (DAT) and serotonin transporter (SERT) binding affinities. Results indicated that minor structural modifications could lead to significant differences in pharmacological profiles, highlighting the importance of specific functional groups in modulating activity .
- Toxicological Assessments :
- Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
